molecular formula C20H20O B12282099 E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one

E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one

Cat. No.: B12282099
M. Wt: 276.4 g/mol
InChI Key: KKPHUELUADUIDQ-WFYKWJGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one is a chalcone derivative Chalcones are a group of compounds that have generated significant interest due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out under basic conditions, where an aromatic aldehyde reacts with an aromatic ketone. The specific reaction for this compound involves the reaction of p-isopropylbenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into saturated ketones or alcohols.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, quinones, or other oxidized derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in inflammation and microbial growth. The compound’s structure allows it to form interactions with these targets, leading to its observed biological effects.

Comparison with Similar Compounds

E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one can be compared with other chalcone derivatives, such as:

  • E,E-1-(p-methoxyphenyl)-5-phenyl-1,4-pentadien-3-one
  • E,E-1-(p-chlorophenyl)-5-phenyl-1,4-pentadien-3-one
  • E,E-1-(p-methylphenyl)-5-phenyl-1,4-pentadien-3-one

These compounds share a similar backbone structure but differ in the substituents on the aromatic rings. The unique substituents in this compound contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H20O

Molecular Weight

276.4 g/mol

IUPAC Name

(1E,4E)-1-phenyl-5-(4-propan-2-ylphenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C20H20O/c1-16(2)19-12-8-18(9-13-19)11-15-20(21)14-10-17-6-4-3-5-7-17/h3-16H,1-2H3/b14-10+,15-11+

InChI Key

KKPHUELUADUIDQ-WFYKWJGLSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.